1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1358891-70-9
VCID: VC4634843
InChI: InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24)
SMILES: C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

CAS No.: 1358891-70-9

Cat. No.: VC4634843

Molecular Formula: C18H17FN4O

Molecular Weight: 324.359

* For research use only. Not for human or veterinary use.

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide - 1358891-70-9

Specification

CAS No. 1358891-70-9
Molecular Formula C18H17FN4O
Molecular Weight 324.359
IUPAC Name 1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide
Standard InChI InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24)
Standard InChI Key GLBLEYPNPGIMAU-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide, reflects its three key components:

  • Benzotriazole core: A fused aromatic ring system with three nitrogen atoms.

  • Cyclopentyl substituent: A five-membered cycloalkane attached to the 1-position of the benzotriazole.

  • 3-Fluorophenyl carboxamide: A fluorine-substituted phenyl group linked via a carboxamide bond at the 5-position.

Molecular Formula and Weight

  • Molecular Formula: C18H17FN4O\text{C}_{18}\text{H}_{17}\text{FN}_4\text{O}

  • Molecular Weight: 324.36 g/mol (calculated from constituent atomic masses) .

Key Structural Features

  • logP: Estimated at 3.8–4.1, indicating moderate hydrophobicity suitable for membrane permeability .

  • Hydrogen Bond Acceptors/Donors: 4 acceptors (N, O) and 1 donor (amide NH) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Benzotriazole Core Formation: Cyclocondensation of o-phenylenediamine derivatives with nitrous acid .

  • Cyclopentyl Substitution: Alkylation at the 1-position using cyclopentyl halides under basic conditions .

  • Carboxamide Installation: Coupling the 5-carboxylic acid derivative with 3-fluoroaniline via EDCI/HOBt-mediated amidation .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 5-positions requires careful control of reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is often needed due to polar byproducts .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point180–182°C (predicted)
Water Solubility (logSw)-3.3 to -4.5
Polar Surface Area65.7 Ų

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-F) .

  • NMR:

    • 1H^1\text{H}: δ 8.2 ppm (benzotriazole H), δ 4.3 ppm (cyclopentyl CH), δ 7.6 ppm (fluorophenyl H) .

    • 13C^{13}\text{C}: δ 163 ppm (C=O), δ 158 ppm (C-F) .

Biological Activity and Applications

Material Science Applications

  • UV Stabilizers: Benzotriazole derivatives absorb UV-A/UV-B radiation (λ<sub>max</sub> = 340–360 nm), making them candidates for sunscreens .

Comparative Analysis with Analogues

CompoundlogPMolecular WeightKey Application
1-Cyclopentyl-N-(4-ethoxyphenyl)...3.6350.4Antibacterial research
N-(3-Chlorophenyl)-1-cyclopentyl...4.15340.8Kinase inhibition
1-Propyl-N-(3-fluorophenyl)...3.07298.3Antiviral screening

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